molecular formula C20H25ClN6O2 B4461633 N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4461633
M. Wt: 416.9 g/mol
InChI Key: YXTGWFZISHZADU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a morpholinyl pyrimidine, and a piperazine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Preparation of 3-Chlorophenyl Derivatives: This step involves the chlorination of phenyl compounds to introduce the chlorine atom at the desired position.

    Synthesis of Morpholinyl Pyrimidine:

    Coupling Reactions: The final step involves coupling the chlorophenyl derivative with the morpholinyl pyrimidine and piperazine carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and solvents like DMF or DMSO.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)glutaramic acid
  • 3,6-Dichloro-N-(2,5-dimethylphenyl)-2-methoxybenzamide

Uniqueness

N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O2/c1-15-13-18(24-19(22-15)26-9-11-29-12-10-26)25-5-7-27(8-6-25)20(28)23-17-4-2-3-16(21)14-17/h2-4,13-14H,5-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGWFZISHZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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